molecular formula C16H16ClNO2S B2720833 (2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1797093-68-5

(2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2720833
CAS No.: 1797093-68-5
M. Wt: 321.82
InChI Key: DVRGLNAWAWRJRB-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a combination of chlorophenyl, furan, and thiazepane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of phenylmethanone to obtain 2-chlorophenylmethanone. This intermediate is then reacted with furan-2-carbaldehyde under specific conditions to form a furan-2-yl derivative. The final step involves the cyclization with 1,4-thiazepane under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)(furan-2-yl)methanone
  • (4-Chlorophenyl)(furan-2-yl)methanone oxime
  • (4-Chlorophenyl)(4-methylthiazol-2-yl)methanone

Uniqueness

(2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-chlorophenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c17-13-5-2-1-4-12(13)16(19)18-8-7-15(21-11-9-18)14-6-3-10-20-14/h1-6,10,15H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRGLNAWAWRJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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